4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid
Overview
Description
The compound "4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid" is a derivative of piperazine featuring a tert-butoxycarbonyl protecting group. This functional group is commonly used in organic synthesis to protect amines, particularly in peptide synthesis. The tert-butoxycarbonyl (Boc) group is known for its stability under acidic conditions and can be removed under mild acidic conditions without affecting other sensitive functional groups .
Synthesis Analysis
The synthesis of Boc-protected piperazine derivatives is typically achieved through various organic reactions. For instance, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized and characterized by spectroscopic methods such as FT-IR, NMR, and LCMS . Another derivative, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, was obtained through a nucleophilic substitution reaction . These methods demonstrate the versatility of Boc-protected piperazine compounds in chemical synthesis.
Molecular Structure Analysis
The molecular structures of Boc-protected piperazine derivatives have been elucidated using single-crystal X-ray diffraction analysis. For example, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate was reported, with typical bond lengths and angles for this type of piperazine-carboxylate . The molecular structure of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate was also confirmed by X-ray diffraction and further investigated using density functional theory (DFT) .
Chemical Reactions Analysis
Boc-protected piperazine derivatives can undergo various chemical reactions. The tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized by a condensation reaction . Another compound, tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, was prepared using a modified Bruylants approach, showcasing the synthetic utility of the second nitrogen atom on the N-tert-butyl piperazine substructure .
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-protected piperazine derivatives are often studied using spectroscopic and computational methods. The crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate revealed its crystallization in the monoclinic space group with specific unit cell parameters . The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate exhibited weak C–H···O intermolecular interactions and aromatic π–π stacking interactions in its crystal structure . Hirshfeld surface analysis and fingerprint plots have been used to analyze the intermolecular interactions and crystal packing of these compounds .
Scientific Research Applications
Synthesis and Molecular Structure
The compound has been a focus in the study of crystal and molecular structures. For instance, Mamat et al. (2012) reported the crystal and molecular structure of a closely related compound, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, emphasizing the typical bond lengths and angles in piperazine-carboxylate (Mamat, C., Flemming, A., & Köckerling, M., 2012).
Chemical Synthesis and Characterization
The compound plays a crucial role in chemical synthesis. Sanjeevarayappa et al. (2015) synthesized and characterized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, detailing its molecular structure and biological evaluation (Sanjeevarayappa, C., Iyengar, P., Kumar, K. E. M., & Suchetan, P., 2015).
Advanced Analogues and Biological Activity
In the realm of biology and medicine, novel derivatives of piperazine have been synthesized for specific applications. Chonan et al. (2011) synthesized novel (4-piperidinyl)-piperazine derivatives as non-selective inhibitors, highlighting the role of fluorine-substituted tert-butoxycarbonyl groups (Chonan, T., Wakasugi, D., Yamamoto, D., Yashiro, M., Oi, T., Tanaka, H., Ohoka-Sugita, A., Io, F., Koretsune, H., & Hiratate, A., 2011).
Structural Analyses and Derivatives
Kulkarni et al. (2016) conducted a detailed study on two derivatives of N-Boc piperazine, providing insights into their antibacterial and antifungal activities. They emphasized the importance of structural analyses for understanding the properties of these compounds (Kulkarni, B., Thimmappaiah, S., Padigar, H., Adimule, S. P., Shivalingegowda, N., Neratur, L. K., & Kumsi, M., 2016).
Application in Piperazine-2,5-diones
Nikulnikov et al. (2010) investigated the application of tert-butoxycarbonyl-protected α-amino acids in the synthesis of piperazine-2,5-diones, showing their potential in organic synthesis (Nikulnikov, M., Shumsky, A., & Krasavin, M., 2010).
Synthesis of Asymmetric Compounds
Jiang et al. (2005) explored the asymmetric synthesis of 2-piperazinylbenzylamines, highlighting the significance of tert-butoxycarbonyl in the synthesis process (Jiang, W., Chen, C., Marinkovic, D., Tran, J. A., Chen, C. W., Arellano, L., White, N. S., & Tucci, F., 2005).
Safety And Hazards
properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-4-11-7(6-12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYAXQJXMBETAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409180 | |
Record name | 4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50409180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid | |
CAS RN |
128019-59-0 | |
Record name | 4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50409180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
Citations
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